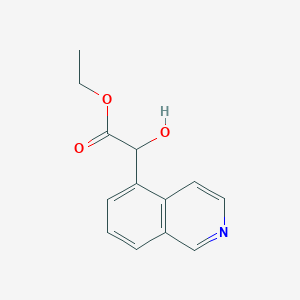
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with salicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles; reactions may be conducted in polar or non-polar solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
2-Aminopyridine: A simpler analog that serves as a precursor in the synthesis of more complex heterocycles.
Benzoxazole: The parent structure of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol, which also exhibits interesting chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9N3O2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-(2-aminopyridin-3-yl)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C12H9N3O2/c13-11-7(3-2-6-14-11)12-15-10-8(16)4-1-5-9(10)17-12/h1-6,16H,(H2,13,14) |
Clave InChI |
UUJGTJWKJCNQPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C3=C(N=CC=C3)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)


![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)

![4-ethyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8530514.png)
![Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
![N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide](/img/structure/B8530528.png)






